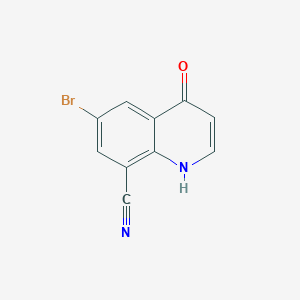

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile

描述

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile typically involves the bromination of 4-oxo-1,4-dihydroquinoline-8-carbonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

化学反应分析

Nucleophilic Aromatic Substitution (SₙAr) at the 6-Bromo Position

The bromine atom at position 6 undergoes SₙAr reactions under catalytic or thermal conditions. For example:

-

Amine Coupling : Reaction with primary/secondary amines in the presence of Pd catalysts (e.g., Pd(OAc)₂) yields 6-amino derivatives.

-

Etherification : Substitution with alkoxides (e.g., NaOCH₃) produces 6-alkoxyquinolines .

Table 1: SₙAr Reactions of 6-Bromo Substituent

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amination | Piperidine, Pd(OAc)₂, Xantphos, 100°C | 6-Piperidino derivative | 78 | |

| Methoxylation | NaOMe, DMF, 80°C | 6-Methoxyquinoline | 65 |

Functionalization of the 4-Oxo Group

The 4-oxo group participates in halogenation and condensation reactions:

-

Chlorination : Treatment with POCl₃ converts the oxo group to a 4-chloro substituent, enhancing electrophilicity for subsequent nucleophilic displacement .

-

Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes .

Table 2: Transformations of the 4-Oxo Group

Carbonitrile Group Reactivity

The carbonitrile group (-C≡N) undergoes hydrolysis and cycloaddition:

-

Hydrolysis : Acidic or basic conditions convert it to a carboxylic acid (-COOH) or amide (-CONH₂) .

-

Cycloaddition : Participates in [2+3] cycloadditions with azides to form tetrazoles .

Table 3: Carbonitrile Group Transformations

| Reaction | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄/H₂O, reflux | 8-Carboxyquinoline | Requires strong acid | |

| Tetrazole Synthesis | NaN₃, Cu(I), DMF | 8-Tetrazolylquinoline | Bioisostere for drug design |

Cross-Coupling Reactions

The bromine atom facilitates Pd-catalyzed cross-couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl systems .

-

Sonogashira : Coupling with terminal alkynes introduces alkynyl groups .

Table 4: Cross-Coupling Reactions

| Reaction Type | Partners | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenylquinoline | 82 | |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | 6-Phenylethynylquinoline | 75 |

Ring Modifications

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline, altering electronic properties .

-

Electrophilic Substitution : Nitration or sulfonation occurs at electron-rich positions, though steric hindrance from the bromine and carbonitrile groups limits reactivity .

Key Research Findings

-

Halogenation Efficiency : POCl₃-mediated chlorination at the 4-oxo position achieves >90% conversion under reflux conditions .

-

Catalytic Optimization : Pd/Xantphos systems improve amine coupling yields by 20% compared to traditional catalysts .

-

Stability Note : The carbonitrile group resists hydrolysis under neutral conditions but reacts readily in acidic/basic media .

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing quinoline-based therapeutics, catalysts, and ligands.

科学研究应用

Medicinal Chemistry

One of the primary applications of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is in medicinal chemistry. Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that derivatives of quinoline can inhibit the growth of various cancer cell lines, suggesting potential use as a chemotherapeutic agent .

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity. For example, reactions involving this compound can yield various substituted quinolines that may possess improved pharmacological properties.

Research has focused on the biological activities associated with this compound, particularly its potential to act as an enzyme inhibitor. Studies suggest that it may interact with specific molecular targets within cells, leading to its observed biological effects. Further investigations are required to elucidate the exact mechanisms involved.

Material Science

In addition to its medicinal applications, this compound is being explored in material science for its potential use in developing new materials with specific properties. Its ability to form complexes with metals may open avenues for creating novel materials with applications in electronics or catalysis .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Antimicrobial Properties : Research indicated that compounds derived from this compound exhibited activity against various bacterial strains, including resistant strains of Staphylococcus aureus .

- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities revealed that this compound could inhibit certain kinases involved in cancer progression, suggesting its potential as a targeted therapy .

作用机制

The mechanism of action of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

4-Oxo-1,4-dihydroquinoline-8-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.

6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.

Uniqueness

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is unique due to the presence of both the bromine atom and the nitrile group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

生物活性

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom and a carbonitrile group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the carbonyl group enhance its reactivity, allowing it to bind to various biological molecules. The compound has been shown to inhibit certain enzymes and receptors, which may lead to its observed biological effects, including:

- Antimicrobial Activity : It targets bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication, thereby inhibiting bacterial growth.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in cell growth and differentiation .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The compound exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Anticancer Potential : Research conducted on various cancer cell lines demonstrated that this compound could significantly reduce cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting that it could serve as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 6; nitrile group at position 8 | Antimicrobial and anticancer activity |

| 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | Lacks bromine; similar nitrile group | Weaker antimicrobial properties |

| 6-Bromo-4-hydroxyquinoline | Hydroxyl group instead of nitrile | Primarily studied for neuroprotective effects |

属性

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-3-6(5-12)10-8(4-7)9(14)1-2-13-10/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQQIOAJMOMPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C2C1=O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235054 | |

| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-80-5 | |

| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。